molecular formula C27H21N3O2S3 B15110678 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15110678
M. Wt: 515.7 g/mol
InChI Key: YNNVCSMDVOIPQJ-JWGURIENSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core with a thiazolidinone moiety. The Z-configuration of the exocyclic double bond at position 3 is critical for maintaining planar geometry, which enhances π-π stacking interactions and binding affinity to biological targets . Key structural features include:

  • Position 2: A phenylsulfanyl group, contributing to electron-withdrawing effects and increased lipophilicity.
  • Position 9: A methyl group, improving metabolic stability .

The compound’s synthesis typically involves condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative under reflux conditions, though yields are often low (e.g., 10–15% in analogous syntheses) .

Properties

Molecular Formula

C27H21N3O2S3

Molecular Weight

515.7 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3O2S3/c1-17-10-9-15-29-23(17)28-24(34-20-13-7-4-8-14-20)21(25(29)31)16-22-26(32)30(27(33)35-22)18(2)19-11-5-3-6-12-19/h3-16,18H,1-2H3/b22-16-

InChI Key

YNNVCSMDVOIPQJ-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)SC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This involves the reaction of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core, often under reflux conditions.

    Attachment of the phenylsulfanyl group: This step typically involves nucleophilic substitution reactions using phenylthiol or its derivatives.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Phenoxy () and amino () substituents improve solubility but may reduce target affinity compared to phenylsulfanyl .
  • Steric Effects : Bulky 1-phenylethyl groups (target compound) vs. flexible pentyl chains () alter binding kinetics .
  • Synthetic Yields: Allylamino derivatives () exhibit lower yields (10%) than phenoxy analogs (15–20%), likely due to competing side reactions .

Physicochemical Properties

  • Planarity : X-ray studies of related pyrido[1,2-a]pyrimidin-4-ones confirm planar structures stabilized by intramolecular C=O···C=S interactions, critical for DNA intercalation or enzyme inhibition .
  • Lipophilicity: The target compound’s phenylsulfanyl group increases logP (predicted 4.2) compared to amino (logP ~3.5) and phenoxy (logP ~3.8) analogs .
  • Thermal Stability: Decomposition temperatures for thiazolidinone-containing analogs range from 170–229°C, with phenylsulfanyl derivatives showing higher stability .

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